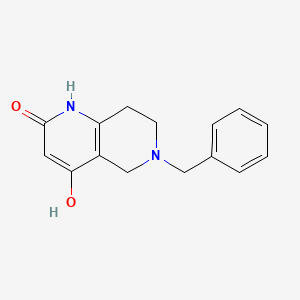
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, and a tetrahydro-naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction. This step often requires the use of benzyl halides and a strong base such as sodium hydride or potassium carbonate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol or amine derivative.
Applications De Recherche Scientifique
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can be compared with other similar compounds, such as:
4-Hydroxy-1,6-naphthyridine: Lacks the benzyl group and tetrahydro structure, resulting in different chemical and biological properties.
6-Benzyl-1,6-naphthyridine:
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one: Lacks the benzyl and hydroxyl groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
6-benzyl-4-hydroxy-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C15H16N2O2/c18-14-8-15(19)16-13-6-7-17(10-12(13)14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,16,18,19) |
Clé InChI |
REIFYYVABNNBHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1NC(=O)C=C2O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
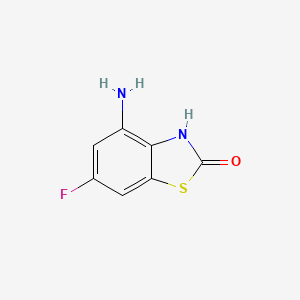
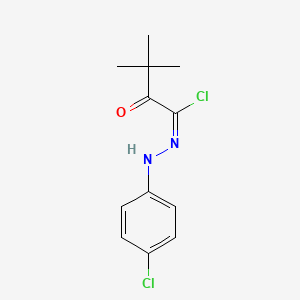

![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
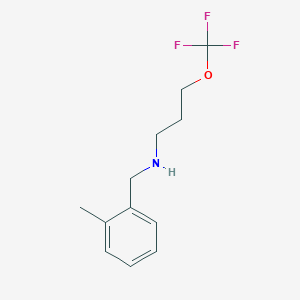

![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
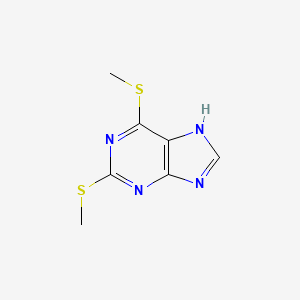
![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
